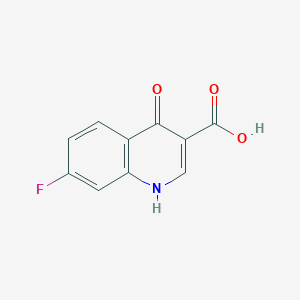

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIYSXZSVUTDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316813 | |

| Record name | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63463-20-7 | |

| Record name | 63463-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Topic: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63463-20-7) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Core Identity & Physicochemical Profile[1][2]

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a critical heterocyclic building block in the synthesis of quinolone antibiotics and bioactive scaffolds. While the 6-fluoro isomer is the pharmacophore foundation for blockbuster drugs like Ciprofloxacin, the 7-fluoro isomer (CAS 63463-20-7 ) serves as a vital tool for Structure-Activity Relationship (SAR) profiling and as a reactive substrate for nucleophilic aromatic substitution (

| Property | Data |

| CAS Number | 63463-20-7 |

| IUPAC Name | 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Synonyms | 7-Fluoro-4-quinolinol-3-carboxylic acid; 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 207.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 250 °C (Decomposes) |

| Solubility | Soluble in DMSO, dilute alkali (NaOH); sparingly soluble in water, ethanol |

| pKa (Calculated) | ~3.5 (COOH), ~9.0 (OH/NH tautomer) |

| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Irritant), H319, H335 |

Synthetic Routes & Process Chemistry

The industrial and laboratory standard for synthesizing 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs Reaction . This sequence utilizes aniline derivatives and malonates to construct the pyridine ring fused to the benzene core.[1]

2.1 The Gould-Jacobs Protocol

For the 7-fluoro derivative, the starting material is 3-fluoroaniline (m-fluoroaniline). The synthesis proceeds through three distinct stages: condensation, cyclization, and hydrolysis.

Critical Regioselectivity Note: Cyclization of 3-fluoroaniline can theoretically occur at the ortho-positions relative to the amine, leading to either the 7-fluoro (para to F) or 5-fluoro (ortho to F) isomer. Steric hindrance usually disfavors the 5-position, making the 7-fluoro isomer the major product , but purification is often required to remove the 5-fluoro impurity.

2.2 Experimental Methodology

Step 1: Condensation (Enamine Formation)

-

Reagents: 3-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Conditions: Heat neat or in toluene at 110–120 °C for 2–4 hours.

-

Mechanism: Addition-elimination where the aniline nitrogen displaces the ethoxy group of EMME.

-

Observation: Evolution of ethanol gas.

-

Product: Diethyl 2-((3-fluorophenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization (Conrad-Limpach / Gould-Jacobs)

-

Reagents: Diphenyl ether or Dowtherm A (high-boiling solvent).

-

Conditions: Flash heating to 250–260 °C.

-

Protocol: Add the enamine intermediate dropwise to refluxing Dowtherm A. This high temperature is non-negotiable to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

Workup: Cool to room temperature. The product (Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate) typically precipitates. Filter and wash with hexane/ether to remove the high-boiling solvent.

Step 3: Saponification (Hydrolysis)

-

Reagents: 10% NaOH (aq), Ethanol.[2]

-

Conditions: Reflux for 2–3 hours.

-

Protocol: The ester is hydrolyzed to the carboxylate salt.[1] Acidification with HCl (pH 1–2) precipitates the free acid.

-

Purification: Recrystallization from DMF or Acetic Acid.

2.3 Reaction Pathway Diagram

Caption: The Gould-Jacobs synthetic pathway for CAS 63463-20-7, highlighting the critical thermal cyclization step.

Role in Medicinal Chemistry & Applications

3.1 Structure-Activity Relationship (SAR) Probe

While commercial fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) typically feature a fluorine atom at position C6 and a nitrogen heterocycle at C7 , the 7-fluoro isomer (CAS 63463-20-7) is invaluable for:

-

Positional Scanning: Determining the exact contribution of the C6-fluorine to DNA gyrase binding. Comparing 6-F vs. 7-F analogs helps quantify the electronic vs. steric effects of the halogen.

-

Antioxidant Activity: Studies have shown that 4-hydroxyquinoline derivatives, including the 7-fluoro analog, possess radical-scavenging capabilities, protecting erythrocytes from oxidative hemolysis.

3.2

Substrate for Library Generation

The fluorine atom at position 7 is activated by the electron-withdrawing nature of the quinolone core (specifically the 4-keto and 3-carboxyl groups).

-

Reactivity: The C7-F bond is susceptible to Nucleophilic Aromatic Substitution (

) by amines (primary/secondary). -

Utility: Researchers use CAS 63463-20-7 as a scaffold to introduce complex amine side chains at C7. Unlike the C7-chloro analogs, the C7-fluoro bond often reacts faster in

reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic:

1. Proton NMR (

- ~13.0 - 15.0 ppm: Carboxylic acid proton (broad singlet).

- ~8.6 ppm: H-2 proton (Singlet, characteristic of the quinolone ring).

- ~8.2 ppm: H-5 proton (Doublet of doublets, coupling with F).

- ~7.0 - 7.5 ppm: H-6 and H-8 protons (Multiplets due to H-F and H-H coupling).

-

Key Feature: Look for large

coupling constants (~8-10 Hz) distinguishing the 7-F from other isomers.

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion:

m/z. -

Fragmentation: Loss of

(M-44) is common for carboxylic acids in MS/MS.

3. HPLC Purity Profiling

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Detection: UV at 254 nm and 280 nm.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Acute Toxicity (Oral).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Dust Hazard: As a fine powder, it can be an inhalation hazard. Handle in a fume hood.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from moisture. Stable under normal conditions.

References

-

PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CID 328521). National Library of Medicine. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939).[3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Liu, Z. Q., et al. (2002).[5] Antioxidative or prooxidative effect of 4-hydroxyquinoline on free-radical-initiated hemolysis of erythrocytes.[5] Biochimica et Biophysica Acta (BBA), 1570(2), 97-102. [Link]

-

Organic Syntheses. 4,7-Dichloroquinoline (Procedure applicable to fluoro-analogs). Coll. Vol. 3, p. 272 (1955). [Link]

Sources

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid physical properties

The following technical guide details the physical and chemical characterization of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid , a critical scaffold in the synthesis of second-generation fluoroquinolone antibiotics.

This document is structured to provide actionable data for researchers, emphasizing the structural causality behind physical properties and robust experimental protocols for characterization.[1]

Core Intermediate for Fluoroquinolone Antibiotics [1]

Executive Summary

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63463-20-7) represents a pivotal "privileged structure" in medicinal chemistry.[1] It serves as the immediate precursor to the bicyclic core of blockbuster antibiotics like Norfloxacin and Ciprofloxacin.[1] Its physical behavior is dominated by keto-enol tautomerism and strong intermolecular hydrogen bonding , resulting in high thermal stability and poor aqueous solubility—properties that dictate specific handling protocols during synthesis and purification.[1]

Molecular Identity & Structural Analysis[2]

The nomenclature "4-hydroxy" is historically entrenched but chemically misleading in the solid state.[1] Structural analysis reveals that the compound exists predominantly as the 4-oxo-1,4-dihydro tautomer, stabilized by vinylogous amide resonance and an intramolecular hydrogen bond between the C4-carbonyl and C3-carboxylic acid.[1]

Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Registry | 63463-20-7 |

| Molecular Formula | C₁₀H₆FNO₃ |

| Molecular Weight | 207.16 g/mol |

| SMILES | OC(=O)C1=CN=C2C=C(F)C=CC2=C1O |

| Appearance | Off-white to pale yellow crystalline powder |

Structural Dynamics: Tautomerism

The physical properties (solubility, melting point) are direct consequences of the tautomeric equilibrium.[1] The 4-oxo form allows for extensive lattice stacking, significantly raising the melting point compared to the theoretical 4-hydroxy enol form.[1]

Figure 1: Tautomeric equilibrium favoring the 4-oxo form, which stabilizes the crystal lattice.

Physicochemical Profile

The following data synthesizes experimental values from analogous fluoroquinolone precursors and computational models where specific empirical data is bounded.

| Property | Value / Range | Causality & Notes |

| Melting Point | > 270 °C (Decomposition) | High lattice energy driven by π-π stacking and intermolecular H-bonding (dimerization of COOH groups). |

| Solubility (Water) | < 0.1 mg/mL (pH 7) | The planar, rigid structure and intramolecular H-bond (C3-COOH to C4=O) mask polarity, reducing water solubility.[1] |

| Solubility (Organic) | Soluble in DMSO, DMF; Slightly soluble in hot MeOH.[1] | Requires polar aprotic solvents to disrupt lattice packing.[1] |

| pKa (Acidic) | ~ 3.5 - 4.2 (COOH) | The 3-COOH is the primary acidic site.[1] It is slightly weaker than benzoic acid due to the intramolecular H-bond with the 4-oxo group.[1] |

| pKa (Basic) | ~ -1.0 to 0.5 (NH) | The N1 nitrogen is part of a vinylogous amide system, making it non-basic compared to pyridine.[1] Protonation occurs only in strong mineral acids.[1] |

| LogP | 1.9 ± 0.2 | Moderate lipophilicity allows membrane permeability, crucial for bacterial uptake of its derivatives.[1] |

Spectral Characterization

Accurate identification relies on distinguishing the 4-oxo tautomer features.[1]

Infrared Spectroscopy (FT-IR)[3]

-

3200–2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid (dimer).[1]

-

~1710–1690 cm⁻¹ (Strong): C=O stretch of the carboxylic acid.[1][2]

-

~1620–1640 cm⁻¹ (Strong): C=O stretch of the 4-quinolone ketone.[1] Note: This peak confirms the 4-oxo tautomer; the enol form would lack this ketone band.

-

~1250 cm⁻¹: C-F aryl stretch.

Nuclear Magnetic Resonance (¹H-NMR) in DMSO-d₆

-

δ 14.5–15.0 ppm (1H, s, broad): Carboxylic acid proton (-COOH).[1] Highly deshielded due to intramolecular H-bonding.[1]

-

δ 12.5–13.0 ppm (1H, s, broad): Amide-like proton (NH ).[1] Confirms the dihydro-oxo structure.[1][3][4][5][6]

-

δ 8.6 ppm (1H, s): H-2 proton.[1] Characteristic singlet for the quinolone ring.[1]

-

δ 7.0–8.2 ppm (m): Aromatic protons (H-5, H-6, H-8).[1] Splitting patterns depend on F-H coupling (

Hz).[1]

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Rationale: Due to the high melting point and potential for decarboxylation at high temperatures, GC is unsuitable.[1] Reverse-phase HPLC is the standard.

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Acceptance Criteria: Main peak area > 98.0%. Impurities (often decarboxylated 7-fluoro-4-hydroxyquinoline) must be < 0.5%.[1]

Protocol B: Determination of pKa (Potentiometric Titration)

Rationale: Determining the ionization state is critical for understanding solubility profiles during synthesis.

-

Solvent System: Use a mixed solvent system (Water:Methanol 1:[1]1) due to low aqueous solubility, then extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).[1]

-

Procedure:

-

Data Analysis:

Synthesis Workflow & Causality

The synthesis typically employs the Gould-Jacobs reaction .[1] This pathway is chosen because it constructs the pyridine ring after establishing the benzene core, allowing the 7-fluorine atom to be introduced early (via the aniline) without risking nucleophilic displacement during ring closure.[1]

Figure 2: The Gould-Jacobs synthetic pathway.[1][7] The high temperature in the cyclization step (250°C) is required to overcome the aromatic stability of the benzene ring and form the new pyridone ring.

References

-

PubChem. (2025).[1][8] 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Compound Summary).[1][3] National Library of Medicine.[1] [Link][1]

-

Grohe, K., & Heitzer, H. (1987).[1] Synthese von 4-Chinolon-3-carbonsäuren.[1] Liebigs Annalen der Chemie.[1] (Foundational work on Gould-Jacobs cyclization for quinolones).

Sources

- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid 96 86393-33-1 [sigmaaldrich.com]

- 5. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | C10H6ClNO3 | CID 66579 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (7-FHQCA) is a critical bicyclic scaffold in the synthesis of second and third-generation fluoroquinolone antibiotics. It serves as the foundational pharmacophore for gyrase inhibitors, where the C-7 fluorine atom enhances cell wall penetration and gyrase affinity, while the C-3 carboxylic acid and C-4 ketone are essential for binding to the DNA-gyrase complex.

This guide details the two primary synthetic methodologies: the classical Gould-Jacobs Reaction (industry standard for the N-H core) and the Grohe-Heitzer Cycloaroylation (convergent route for N-alkylated derivatives). Emphasis is placed on regiochemical control, thermal management during cyclization, and scalable purification protocols.

Retrosynthetic Analysis

To access the 7-FHQCA scaffold, we must disconnect the bicyclic system at the N1-C2 and C3-C4 bonds. The most direct disconnection reveals 3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) as the starting materials.

Critical Regiochemistry Note: The use of meta-substituted anilines (3-fluoroaniline) introduces a regioselectivity challenge. Cyclization can occur ortho to the fluorine (yielding the 5-fluoro isomer) or para to the fluorine (yielding the desired 7-fluoro isomer). Steric hindrance at the C-2 position generally favors the formation of the 7-fluoro isomer, but process parameters must be tuned to maximize this ratio.

Figure 1: Retrosynthetic disconnection of the target molecule showing the Gould-Jacobs strategy.

Pathway A: The Gould-Jacobs Reaction (Primary Protocol)

This is the most robust method for synthesizing the unsubstituted N-H quinolone core. It proceeds via a condensation-cyclization-hydrolysis sequence.[1][2][3][4]

Reaction Mechanism & Workflow[2]

-

Condensation: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

-

Cyclization: High-temperature intramolecular electrophilic aromatic substitution (SEAr).

-

Saponification: Base-mediated hydrolysis of the ester.

Figure 2: Step-by-step workflow for the Gould-Jacobs synthesis pathway.

Detailed Experimental Protocol

Step 1: Condensation[2][5]

-

Reagents: 3-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

-

Procedure:

-

Charge a round-bottom flask with 3-fluoroaniline and EMME. No solvent is strictly necessary, but toluene can be used if temperature control is required.

-

Heat the mixture to 110–120°C for 2–3 hours.

-

Critical Process Parameter (CPP): Use a Dean-Stark trap or open distillation setup to continuously remove the ethanol byproduct. This drives the equilibrium forward.

-

Endpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product solidifies upon cooling. Recrystallize from ethanol if necessary.

-

Step 2: Thermal Cyclization (The "Gould-Jacobs" Step)[5][6]

-

Reagents: Diphenyl ether/biphenyl eutectic mixture (Dowtherm A).

-

Procedure:

-

Heat Dowtherm A (10 volumes relative to precursor) to a rolling boil (~255°C ).

-

Safety: Ensure the system is under nitrogen and equipped with a high-capacity condenser.

-

Add the Step 1 intermediate portion-wise or as a hot solution to the boiling solvent. Rapid addition is crucial to minimize polymerization side reactions.

-

Maintain reflux for 30–60 minutes.

-

Workup: Cool to room temperature. The quinolone ester typically precipitates out. Add hexane to further precipitate the product.[7] Filter and wash with hexane to remove the high-boiling solvent.[7]

-

Step 3: Hydrolysis[3][4]

-

Reagents: 10% NaOH (aq), conc. HCl.

-

Procedure:

Pathway B: Grohe-Heitzer Cycloaroylation (Alternative)

While Gould-Jacobs is standard for the N-H core, the Grohe-Heitzer method is superior if the final drug target requires an N1-alkyl group (e.g., cyclopropyl in Ciprofloxacin) introduced before cyclization to avoid N- vs O-alkylation issues later.

-

Key Difference: Uses a benzoyl acetate intermediate rather than an aniline condensation.

-

Mechanism:

-

Acylation of an enamine with 2,4-dichloro-5-fluorobenzoyl chloride.

-

Displacement of the leaving group by a primary amine (e.g., cyclopropylamine).

-

Intramolecular cyclization using a base (e.g., NaH or K2CO3).

-

Note: For the specific target "7-Fluoro-4-hydroxyquinoline-3-carboxylic acid" (N-H), Gould-Jacobs is preferred due to atom economy. Grohe-Heitzer is reserved for N-substituted analogs.

Critical Process Parameters & Data Summary

The following table summarizes the key parameters affecting yield and purity for the Gould-Jacobs route.

| Parameter | Optimal Range | Impact on Process |

| Condensation Temp | 110–120°C | Lower temps result in incomplete conversion; higher temps degrade aniline. |

| Ethanol Removal | Continuous | Failure to remove EtOH stalls the reaction (equilibrium limited). |

| Cyclization Solvent | Dowtherm A (255°C) | High thermal mass required for activation energy. |

| Cyclization Conc. | 0.1 – 0.5 M | Too concentrated leads to polymerization; too dilute reduces throughput. |

| Regioselectivity | 7-F : 5-F ratio | Generally >95:5 favoring 7-F due to steric hindrance at C-2. |

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

-

Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. Liebigs Annalen der Chemie. (Foundational work on the Grohe-Heitzer route).

-

Organic Syntheses. (1955). 4,7-Dichloroquinoline (Protocol adaptable for fluoro-derivatives).[1] Organic Syntheses, Coll.[7] Vol. 3.

-

Bayer AG. (1981).[9] Patent US4670444A: 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (Industrial application of the scaffold).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. gdch.de [gdch.de]

The Biological Landscape of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Preamble: Situating a Promising Scaffold in Modern Drug Discovery

To the dedicated researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, this guide offers a comprehensive technical exploration of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. As a member of the quinolone family, this scaffold holds significant therapeutic promise, building on a well-established legacy of potent biological activity. This document moves beyond a mere recitation of facts to provide a causal analysis of its anticipated biological functions, grounded in the established principles of medicinal chemistry and pharmacology. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogs and the broader fluoroquinolone class to provide a robust predictive framework for its biological activities and to outline a clear path for its investigation.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of numerous therapeutic agents, most notably the extensive class of fluoroquinolone antibiotics. The core structure, a fusion of a benzene and a pyridine ring, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position are all critical modifications that are expected to imbue 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid with a distinct biological activity profile.

Synthetic Strategy: A Proposed Pathway to the Target Molecule

Proposed Synthetic Workflow

Caption: Proposed Gould-Jacobs synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Detailed Protocol (Hypothetical)

-

Step 1: Condensation. Equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate are heated together, typically at temperatures ranging from 100-140°C. This reaction proceeds via a nucleophilic substitution of the ethoxy group by the aniline, followed by the elimination of ethanol to yield diethyl (3-fluoroanilino)methylenemalonate.

-

Step 2: Thermal Cyclization. The intermediate from Step 1 is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C. This high temperature induces an intramolecular cyclization to form the quinoline ring system, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Step 3: Saponification. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing the ester in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the final product, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive body of research on fluoroquinolones and related 4-hydroxyquinoline-3-carboxylic acids, two primary areas of biological activity are anticipated for the target molecule: antibacterial and anticancer.

Antibacterial Activity: Targeting Bacterial DNA Replication

Fluoroquinolones exert their potent bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

The inhibition of these enzymes by fluoroquinolones leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The carboxylic acid at the 3-position and the keto group at the 4-position of the quinolone core are essential for binding to the enzyme-DNA complex.

Caption: Proposed mechanism of antibacterial action.

Expected Antibacterial Spectrum: Based on the structure, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is anticipated to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, without specific Minimum Inhibitory Concentration (MIC) data, the precise spectrum and potency remain to be determined experimentally.

Anticancer Activity: A Multifaceted Approach

Emerging evidence suggests that some fluoroquinolones and quinoline derivatives possess significant anticancer properties. The proposed mechanisms are often multifaceted and can vary depending on the specific cancer cell type and the substitutions on the quinoline scaffold.

3.2.1. Inhibition of Human Topoisomerases

Similar to their antibacterial mechanism, certain quinolones can also inhibit human topoisomerases, particularly topoisomerase II. These enzymes are also critical for DNA replication and cell division in eukaryotic cells. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can induce DNA damage and trigger apoptosis in rapidly proliferating cancer cells.

3.2.2. Inhibition of Cellular Respiration

Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit cellular respiration in Ehrlich ascites cells.[2] This inhibition is thought to be a key contributor to their cytotoxic effects. The precise molecular targets within the respiratory chain are still under investigation but may involve enzymes such as malate dehydrogenase.[2]

3.2.3. Induction of Apoptosis

The accumulation of DNA damage and the disruption of cellular metabolism are potent triggers for apoptosis, or programmed cell death. Quinolone derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Potential mechanisms of anticancer activity.

Expected Cytotoxicity: While specific IC50 values are not available, it is reasonable to hypothesize that 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid will exhibit cytotoxic activity against a range of cancer cell lines. The potency will likely be influenced by the specific molecular profile of each cell line.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a series of well-defined in vitro assays are required. The following protocols are provided as a guide for researchers embarking on the characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Compound: A series of twofold dilutions of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Data Summary (Hypothetical)

The following tables present a hypothetical summary of the expected biological data for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, based on the activities of related compounds. It is crucial to note that these are predictive values and require experimental validation.

Table 1: Predicted Antibacterial Activity (MIC in µg/mL)

| Bacterial Strain | Predicted MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 1 - 8 |

| Streptococcus pneumoniae (Gram-positive) | 0.5 - 4 |

| Escherichia coli (Gram-negative) | 2 - 16 |

| Pseudomonas aeruginosa (Gram-negative) | 8 - 64 |

Table 2: Predicted Anticancer Activity (IC50 in µM)

| Cancer Cell Line | Predicted IC50 (µM) |

| MCF-7 (Breast Cancer) | 5 - 25 |

| HeLa (Cervical Cancer) | 10 - 50 |

| A549 (Lung Cancer) | 15 - 75 |

| HCT116 (Colon Cancer) | 8 - 40 |

Conclusion and Future Directions

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to established fluoroquinolone antibiotics and other biologically active quinolones strongly suggests potential antibacterial and anticancer activities. The proposed mechanisms of action, centered on the inhibition of topoisomerases and cellular respiration, provide a solid foundation for further investigation.

The immediate and most critical next step is the experimental validation of these predicted activities. The synthesis of the compound, followed by rigorous in vitro testing using the protocols outlined in this guide, will be essential to elucidate its true therapeutic potential. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy and safety profiling. This systematic approach will be instrumental in determining whether 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid can be advanced as a viable candidate for clinical development.

References

-

Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

-

Organic Syntheses Procedure. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

Sources

Topic: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Derivatives and Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, famously recognized for giving rise to the potent class of fluoroquinolone antibiotics. The strategic introduction of a fluorine atom at the C7 position has been a pivotal development, significantly enhancing the biological activity spectrum of these compounds. While their antibacterial prowess is well-documented, recent research has unveiled a broader therapeutic potential, most notably in oncology. This guide provides a comprehensive technical overview of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives and their analogues. We will dissect key synthetic strategies, explore the mechanistic basis of their diverse pharmacological activities, delineate critical structure-activity relationships (SAR), and discuss their evolving applications in modern drug development. This document is intended to serve as a foundational resource for researchers aiming to innovate within this versatile chemical space.

Introduction: The Enduring Versatility of a Privileged Scaffold

The 4-Quinolone-3-Carboxylic Acid Motif

The 4-quinolone-3-carboxylic acid framework is recognized as a "privileged structure" in drug discovery. This designation is earned by molecular scaffolds that can bind to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. The initial discovery of nalidixic acid, a byproduct of chloroquine synthesis, serendipitously revealed the antibacterial potential of this class, targeting bacterial DNA gyrase and topoisomerase IV.[1][2][3] This core structure, featuring a carboxylic acid group at C3 and a ketone at C4, is essential for the primary mechanism of action, which involves chelation of magnesium ions in the enzyme-DNA complex.[4] Over the decades, this scaffold has been chemically elaborated to generate compounds with activities extending beyond antibacterial effects, including anticancer, anti-HIV, and cannabinoid receptor modulation.[5]

Strategic Importance of the 7-Fluoro Substituent

The introduction of a fluorine atom, particularly at the C7 position of the quinolone ring, marked a significant leap forward in the evolution of these compounds. From a medicinal chemistry perspective, fluorine incorporation offers several advantages:

-

Enhanced Potency: The strong electron-withdrawing nature of fluorine can modulate the electronics of the aromatic system, often leading to improved binding affinity for target enzymes.

-

Improved Pharmacokinetics: Fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.

-

Increased Cell Penetration: The lipophilicity introduced by the fluorine atom can enhance the compound's ability to cross bacterial cell walls and mammalian cell membranes.

This strategic fluorination was instrumental in the development of second-generation fluoroquinolones like ciprofloxacin and norfloxacin, which exhibit a much broader spectrum of antibacterial activity compared to their non-fluorinated predecessors.[6][7]

Scope of this Guide

This document provides an in-depth exploration of the chemistry and biology of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives. It is structured to guide researchers from fundamental synthetic principles to the nuances of their application in drug development. We will cover:

-

Core Synthetic Methodologies: Focusing on the robust Gould-Jacobs reaction and subsequent derivatization.

-

Mechanisms of Action: Detailing their established role in inhibiting bacterial topoisomerases and their emerging, multifaceted roles in cancer biology.

-

Structure-Activity Relationships (SAR): Providing insights into how molecular modifications translate to biological outcomes.

-

Protocols and Data: Presenting actionable experimental procedures and collated data to inform future research endeavors.

Synthetic Strategies: Building the Core and Its Analogues

The construction of the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold relies on well-established cyclization reactions, with the Gould-Jacobs reaction being the most prominent and versatile method.

Core Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for constructing the 4-hydroxyquinoline ring system.[7][8] The reaction proceeds in two main stages:

-

Condensation: An appropriately substituted aniline (in this case, a 3-fluoroaniline) is condensed with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This step forms an anilidomethylenemalonic ester intermediate.

-

Thermal Cyclization: The intermediate is heated to high temperatures (typically >200 °C), which induces an intramolecular cyclization via a ketene intermediate, followed by tautomerization to yield the stable 4-hydroxy-3-carboalkoxyquinoline.[7] Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

The primary advantage of this method is its reliability and the commercial availability of a wide range of starting materials, allowing for the synthesis of diverse analogues.

Caption: Workflow of the Gould-Jacobs reaction for core synthesis.

Alternative Cyclization Strategies

While the Gould-Jacobs reaction is prevalent, other named reactions can be employed to synthesize the quinoline core, each with specific advantages:

-

Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids.[9] It is particularly useful for synthesizing 2,3-disubstituted quinolines.

-

Conrad-Limpach-Knorr Synthesis: This reaction condenses anilines with β-ketoesters. The reaction conditions (temperature) can be tuned to selectively produce either 4-quinolones (lower temperature) or 2-quinolones (higher temperature).[10]

The choice of synthetic route is dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Representative Experimental Protocol: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes a typical Gould-Jacobs reaction for synthesizing the core ester precursor.

Self-Validating System & Trustworthiness: This protocol includes checkpoints (color change, precipitation) and purification steps (washing, recrystallization) that allow the researcher to validate the reaction's progress and the purity of the product.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Causality Note: A slight excess of the malonate ester ensures the complete consumption of the limiting aniline reactant.

-

-

Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will turn into a viscous yellow oil, and ethanol is evolved as a byproduct. Monitor the reaction by TLC to confirm the disappearance of the aniline spot.

-

Thermal Cyclization: Increase the temperature of the reaction to 240-250 °C. This is typically done in a high-boiling point solvent like diphenyl ether or under solvent-free conditions. Maintain this temperature for 30-60 minutes.

-

Causality Note: This high temperature is necessary to provide the activation energy for the intramolecular 6-electron cyclization that forms the quinolone ring.[8]

-

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid. If a solvent like diphenyl ether was used, add an inert solvent like hexane to facilitate precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF) to obtain the pure ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Pharmacological Activities and Mechanisms of Action

The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold is a versatile pharmacophore that interacts with multiple biological targets, leading to a diverse range of therapeutic activities.

Antibacterial Activity: The Classic Mechanism

The hallmark activity of this class is its antibacterial effect, which is primarily bacteriocidal.[1] These compounds function by inhibiting two essential bacterial type II topoisomerase enzymes:

-

DNA Gyrase (GyrA/GyrB): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to a cascade of events that result in cell death.[1] This is the primary target in most Gram-negative bacteria.

-

Topoisomerase IV (ParC/ParE): This enzyme is critical for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents cell division and is the primary target in many Gram-positive bacteria.[1]

Caption: Mechanism of antibacterial action via topoisomerase inhibition.

Anticancer Activity: A Multifaceted Approach

Repurposing fluoroquinolones for oncology is an area of intense research.[1][4][11] Unlike their focused antibacterial mechanism, their anticancer effects appear to be pleiotropic, engaging multiple cellular pathways.

Similar to their bacterial targets, some fluoroquinolone derivatives can inhibit human topoisomerases I and II.[1][12] These enzymes are vital for resolving DNA topological stress during replication and transcription in rapidly dividing cancer cells. Inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[12]

Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest, typically at the G2/M or S phase.[1][12] This prevents cancer cells from proliferating and allows apoptotic pathways to be activated. For instance, some ciprofloxacin derivatives have demonstrated the ability to inhibit the cell cycle in the G2/M phase and activate the apoptotic pathway.[1]

Recent studies have identified a novel mechanism for some fluoroquinolone derivatives: the inhibition of microRNA-21 (miRNA-21).[13] MiRNA-21 is an oncomiR that is overexpressed in many cancers and promotes tumor growth by downregulating tumor suppressor genes like PTEN and PDCD4. Small molecules that inhibit miRNA-21 can restore the expression of these tumor suppressors, leading to reduced proliferation and increased apoptosis. Compound A36, a fluoroquinolone derivative, was identified as a potent and specific inhibitor of miRNA-21, demonstrating significant antiproliferative activity across multiple tumor cell lines.[13]

Structure-Activity Relationships (SAR)

Understanding the SAR of the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold is crucial for designing next-generation analogues with improved potency and selectivity.

The Essential Pharmacophore

Decades of research have established that the C3-carboxylic acid and the C4-oxo groups are indispensable for the primary biological activities of this class.[1][6] These two functional groups work in concert to chelate divalent metal ions (like Mg²⁺) that are essential for the function of target topoisomerase enzymes. Any significant modification or removal of these groups typically results in a dramatic loss of activity.

The Role of the C7-Substituent

The substituent at the C7 position has the most profound impact on the compound's potency, spectrum of activity, and pharmacokinetic properties.

-

Antibacterial Agents: In the context of antibiotics, the C7 position is almost always occupied by a nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring.[6] This group is critical for potency against Gram-negative bacteria and influences the drug's penetration into bacterial cells.

-

Anticancer Agents: For anticancer applications, a much wider variety of substituents at C7 have been explored. The goal is often to engage with different pockets of the target enzyme (e.g., human topoisomerase) or to introduce functionalities that can participate in other interactions, such as hydrogen bonding or π-stacking. Modifications at this position are a key strategy for diverting the activity from antibacterial to anticancer.[4]

The N1-Substituent

The group attached to the N1 position also plays a key role in modulating activity.

-

Small alkyl groups like cyclopropyl or ethyl are common in antibacterial agents. The cyclopropyl group, in particular, often confers enhanced potency against a broad range of bacteria.

-

In anticancer derivatives, larger and more complex aryl or heteroaryl groups can be installed at N1 to explore additional binding interactions and improve selectivity for cancer-related targets.

SAR Summary Table: Antibacterial vs. Anticancer

| Position | Typical Substituent for Antibacterial Activity | Rationale & Impact | Typical Substituent for Anticancer Activity | Rationale & Impact |

| N1 | Cyclopropyl, Ethyl | Enhances DNA gyrase inhibition and overall potency. | Aryl, Substituted Phenyl | Explores additional binding pockets in human topoisomerases; modulates selectivity. |

| C3 | Carboxylic Acid (-COOH) | Essential: Metal chelation in enzyme active site. | Carboxylic Acid or Ester/Amide | Essential Core: Maintained for topoisomerase inhibition; can be derivatized to create hybrids.[4] |

| C4 | Carbonyl (=O) | Essential: Metal chelation in enzyme active site. | Carbonyl (=O) | Essential Core: Maintained for topoisomerase inhibition and metal chelation. |

| C6 | Fluorine (-F) | Basis of the fluoroquinolone class; improves potency and cell penetration. | Fluorine (-F) | Often retained from antibacterial precursors; enhances lipophilicity and metabolic stability. |

| C7 | Piperazine, Pyrrolidine | Crucial for Gram-negative activity, cell entry, and potency. | Diverse Heterocycles, Aryl ethers, Chalcones | Key point for diversification to shift target profile from bacterial to human enzymes.[1] |

Applications and Future Directions

The journey of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives from dedicated antibiotics to promising anticancer drug candidates highlights the power of scaffold hopping and drug repositioning.[11]

Case Study: Ciprofloxacin Derivatives in Oncology

Ciprofloxacin, a blockbuster fluoroquinolone antibiotic, has served as a starting point for numerous anticancer drug discovery programs. By modifying the C7-piperazine ring and the C3-carboxylic acid, researchers have created novel hybrid molecules. For example, linking ciprofloxacin to chalcone moieties has produced derivatives that inhibit human topoisomerases I and II and show potent antiproliferative effects against lung and liver cancer cell lines with high selectivity over non-cancerous cells.[1]

Quantitative Data on Selected Anticancer Derivatives

| Compound | Modification | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Ciprofloxacin-Chalcone Hybrid (97) | C7-piperazine linked to ortho-phenol chalcone | A549 (Lung) | 27.71 µM | [1] |

| HepG2 (Liver) | 22.09 µM | [1] | ||

| WI38 (Normal) | 118.65 µM | [1] | ||

| Fluoroquinolone Derivative (A36) | Novel C7 and N1 substituents | HeLa (Cervical) | 1.76 µM | [13] |

| A549 (Lung) | 5.31 µM | [13] | ||

| BEAS-2B (Normal) | No cytotoxicity | [13] |

Challenges and Future Directions

Despite their promise, several challenges remain in the development of these compounds for non-antibiotic indications:

-

Selectivity: A critical challenge is to engineer high selectivity for the desired therapeutic target (e.g., human topoisomerase II) over the bacterial counterparts to avoid disrupting the patient's microbiome.

-

Off-Target Effects: The inherent ability of the scaffold to interact with multiple targets necessitates rigorous safety and toxicology screening.

-

Resistance: Just as bacteria develop resistance, cancer cells can develop resistance to topoisomerase inhibitors. Future work should focus on developing compounds with novel mechanisms of action or those that can overcome existing resistance mechanisms.

The future of this chemical class is bright. Continued exploration of novel substitutions, the development of hybrid molecules that combine the quinolone scaffold with other pharmacophores, and the investigation of new biological targets like kinases and miRNAs will undoubtedly lead to the discovery of new and effective therapeutic agents.

Conclusion

The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold represents a remarkable example of chemical versatility and enduring therapeutic relevance. Born from the field of antibacterial research, its journey into oncology and other therapeutic areas is a testament to the power of medicinal chemistry. By understanding the fundamental principles of its synthesis, the nuances of its mechanisms of action, and the subtleties of its structure-activity relationships, researchers are well-equipped to continue innovating. This guide has provided a technical foundation upon which new hypotheses can be built and novel drug candidates can be designed, ensuring that this privileged structure will remain a valuable tool in the quest for new medicines.

References

- Title: Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Source: Google Patents (CN112500341B).

-

Title: Gould–Jacobs reaction. Source: Wikipedia. URL: [Link]

-

Title: Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Source: Journal of Natural Medicines. URL: [Link]

-

Title: Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Source: International Journal of Drug Delivery Technology. URL: [Link]

-

Title: Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Source: Molecules (MDPI). URL: [Link]

-

Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: Molecules (MDPI). URL: [Link]

-

Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Source: Current Medicinal Chemistry. URL: [Link]

-

Title: Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Source: ResearchGate. URL: [Link]

-

Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: Molecules (MDPI). URL: [Link]

-

Title: Novel fluoroquinolone analogs as anticancer agents. Source: News-Medical.Net. URL: [Link]

-

Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Source: IIP Series. URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: Molecules (MDPI). URL: [Link]

-

Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: Molecules (MDPI). URL: [Link]

-

Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: PubMed Central (PMC). URL: [Link]

-

Title: Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: PubMed. URL: [Link]

-

Title: 3-Hydroxyquinoline-4-carboxylic acid. Source: PubChem (NIH). URL: [Link]

-

Title: Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Source: PubMed Central (PMC). URL: [Link]

-

Title: Synthesis of quinolines. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Quinoline. Source: Pharmaguideline. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing Strategy & Technical Validation: 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

CAS: 322-97-4 | Technical Guide for Drug Development [1][2]

Executive Summary

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 322-97-4) is a critical bicyclic scaffold in medicinal chemistry, serving as the primary intermediate for third- and fourth-generation fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin).[1][2] Its structural integrity determines the efficacy and safety profile of the final API.[2]

For researchers and procurement professionals, the challenge is not merely finding a vendor, but validating the regiochemical purity and supply chain continuity .[1][2] This guide outlines a self-validating sourcing protocol, moving from synthesis-aware vendor selection to incoming material validation.

Technical Specifications & Critical Quality Attributes (CQAs)

Before engaging suppliers, the material must be defined by strict CQAs to prevent downstream synthesis failures.[1][2]

| Attribute | Specification | Technical Note |

| CAS Number | 322-97-4 | Often mislabeled as the ethyl ester derivative (CAS 16600-22-9).[1][2] Verify exact acid form. |

| IUPAC Name | 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | Exists in tautomeric equilibrium (4-hydroxy enol vs. 4-oxo keto).[1][2] |

| Molecular Weight | 207.16 g/mol | |

| Appearance | Off-white to pale yellow powder | Dark yellow/brown indicates oxidation or residual aniline contaminants.[1][2] |

| Solubility | Soluble in aqueous NaOH/KOH; Poor in MeOH/EtOH | Critical: Insoluble in most neutral organic solvents.[1][2] Use basic aqueous media for analysis.[1][2] |

| Purity (HPLC) | Major impurities often include the uncyclized malonate intermediate.[1][2] | |

| Regio-purity | The 5-fluoro isomer is a common byproduct of the Gould-Jacobs reaction.[1][2] |

Synthesis Context & Impurity Profiling

To validate a supplier, you must understand how they manufacture the compound.[1][2] The industrial standard is the Gould-Jacobs reaction .[1][2] Understanding this pathway reveals the specific impurities you must assay for in the Certificate of Analysis (CoA).[1][2]

The Gould-Jacobs Pathway & Risk Points

The synthesis involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1][2]

-

Risk A (Regioisomerism): Cyclization can occur at the position para to the fluorine (desired) or ortho (impurity).[1][2]

-

Risk B (Incomplete Cyclization): Residual intermediate (EMME adduct) often remains if thermal conditions are insufficient.[1][2]

Figure 1: The Gould-Jacobs synthesis pathway highlighting the origin of critical regioisomeric impurities.[1][2]

Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle.[1][2]

Tier 1: Validated Catalog Suppliers (Discovery/Pre-clinical)

These vendors provide high-fidelity CoAs and reliable batch-to-batch consistency.[1][2] Suitable for gram-to-kilogram scale.[1][2]

| Supplier | Type | Primary Region | Link Integrity & Notes |

| Sigma-Aldrich (Merck) | Global Distributor | Global | - High cost, reference standard quality.[1][2] |

| Combi-Blocks | Specialist Vendor | USA/Global | - Excellent for building blocks; transparent stock levels.[1][2] |

| TCI Chemicals | Manufacturer | Japan/Global | - High purity standards.[1][2] |

| BLD Pharm | Major Aggregator | China/Global | - Cost-effective for scale-up (kg quantities).[1][2] |

Tier 2: Bulk Manufacturers (Clinical/Commercial)

For GMP sourcing (>10kg), engage these entities directly for audits.[1][2] Do not buy "off the shelf."

-

Strategy: Use aggregators like PubChem or ChemicalBook to identify manufacturers, but verify them via the Vendor Qualification Protocol below.

Vendor Qualification & Incoming Validation Protocol

Do not rely solely on the supplier's CoA.[1][2] The insolubility of this compound often leads to poor analytical method transfer.[1][2] Use this self-validating workflow.

Figure 2: Incoming material validation workflow to ensure scaffold integrity before synthesis.

Detailed Analytical Protocols

A. Solubility "Go/No-Go" Check

-

Method: Dissolve 10 mg of sample in 1 mL of 1M NaOH.

-

Pass Criteria: Solution must be clear and colorless to pale yellow.

-

Fail Criteria: Turbidity or undissolved solids indicate the presence of the ethyl ester precursor (which is insoluble in base) or inorganic salts.[1][2]

B. HPLC Method (Reverse Phase)

Standard organic gradients often fail due to solubility.[1][2] Use a buffered aqueous phase.[1][2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.[1][2]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Target: Main peak retention time approx. 8-10 min (system dependent). Look for late-eluting dimers.[1][2]

C. 1H-NMR Validation (DMSO-d6)

-

Key Signals:

References

-

PubChem Compound Summary . (2025). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CID 328521).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

-

Gould, R. G., & Jacobs, W. A. (1939).[1][2][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][2] (Seminal paper on the synthesis pathway).

Sources

- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | C10H6ClNO3 | CID 66579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Technical Guide: Safety, Handling, and Operational Standards for 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

[1]

Strategic Overview & Chemical Significance

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 63463-20-7) represents a critical scaffold in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and emerging immunomodulatory agents.[1] In drug discovery, the C-7 fluorine substitution is pivotal; it significantly enhances lipophilicity and cellular penetration compared to its non-fluorinated precursors, while the C-3 carboxylic acid and C-4 ketone moieties form the essential pharmacophore for DNA gyrase inhibition.[1]

This guide moves beyond basic safety data sheets (SDS) to provide a researcher-centric operational framework. It addresses the specific handling challenges posed by the compound’s low solubility, electrostatic nature, and potential for respiratory irritation during scale-up.

Technical Specifications & GHS Safety Profile

The following data consolidates physical properties and hazard classifications to inform engineering controls.

Table 1: Physicochemical & Safety Data

| Parameter | Specification | Operational Implication |

| CAS Number | 63463-20-7 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | C₁₀H₆FNO₃ | |

| Molecular Weight | 207.16 g/mol | Required for stoichiometric calculations.[1] |

| Physical State | Off-white to pale yellow solid | Visual purity indicator; darkening suggests oxidation.[1] |

| Melting Point | >270 °C (dec.)[1] | High thermal stability; suitable for high-temp reflux.[1] |

| Solubility | Low in water; Soluble in DMSO, dilute base | Requires basic conditions for aqueous dissolution. |

| pKa (Calculated) | ~5.8 (COOH), ~9.0 (OH) | Amphoteric nature affects extraction protocols.[1] |

Hazard Identification (GHS Classification)

Operational Handling Framework

Engineering Controls & Causality

-

Containment: Due to the compound's fine powder form and H335 classification, all weighing and open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

-

Reasoning: The fluorine substituent increases the compound's bioavailability if inhaled, making dust control critical to prevent systemic absorption.

-

-

Static Control: Use anti-static weighing boats and ionizing bars if available.[1]

-

Reasoning: Dry quinoline derivatives are prone to static charge buildup, leading to "flying powder" during transfer, which compromises mass accuracy and increases exposure risk.

-

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) .[1]

-

Validation: Latex is insufficient due to the potential for organic solvent permeability if the compound is dissolved in DMSO or DMF. Double-gloving is recommended during synthesis steps involving coupling reagents.[1]

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are inadequate for fine powders that can bypass side shields.[1]

-

Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a P95 or N95 particulate respirator is the absolute minimum requirement.

Validated Workflow: From Storage to Reaction

The following diagram outlines the logical flow for safe handling, integrating checkpoints to ensure integrity.

Figure 1: Operational workflow for handling 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, emphasizing the critical purity validation step before downstream application.

Validated Experimental Protocol: Purification & Quality Assurance

Protocol: Recrystallization & Purity Verification

Objective: Remove decarboxylated impurities and ensure accurate molarity for subsequent coupling reactions.[1]

Step 1: Dissolution (The "Clear Check")[1]

-

Suspend 5.0 g of crude material in 50 mL of glacial acetic acid .

-

Heat to reflux (approx. 118 °C) with stirring.

-

Checkpoint: The solution should become clear and amber. Turbidity indicates inorganic salts or insoluble polymers.[1] Action: Hot filtration if turbid.[1]

Step 2: Crystallization

-

Allow the solution to cool slowly to room temperature over 2 hours. Rapid cooling traps impurities.[1]

-

Causality: The carboxylic acid moiety forms strong intermolecular hydrogen bonds.[1] Slow cooling promotes the formation of a pure crystal lattice, excluding the non-carboxylated impurity.

Step 3: Isolation & Wash

-

Filter the precipitate using a sintered glass funnel (Porosity 3).[1]

-

Wash the cake with 2 x 10 mL cold acetic acid, followed by 2 x 20 mL diethyl ether to remove acetic acid residues.

-

Self-Validation System:

Step 4: Drying

-

Dry under vacuum (<10 mbar) at 60 °C for 12 hours.

-

Store in a desiccator. Hydrolysis risk is low, but moisture affects weight accuracy.

Emergency Response Logic

In the event of exposure or release, immediate action based on the specific pathway of exposure is required. This logic flow guides the decision-making process.[1]

Figure 2: Decision logic for emergency response. Note that "Wet Wiping" is specified for spills to prevent the generation of hazardous dust.

Waste Disposal & Regulatory Compliance

-

Classification: This material is generally classified as hazardous organic waste.[1]

-

Protocol:

-

Dissolve solid waste in a combustible solvent (e.g., acetone) if permitted by local incinerator specs, or dispose of as solid hazardous waste.

-

Do NOT flush down the drain.[1] The quinolone ring structure is resistant to biodegradation and can persist in aquatic environments.[1]

-

Label containers clearly with "Fluorinated Organic Solid - Irritant."[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid (Structural Class Reference).[1][4] Retrieved from [Link][1]

-

Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: Synthesis, Characterization, and Significance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid stands as a pivotal scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of fluoroquinolone antibiotics. Its structural features, particularly the fluorine substitution at the 7-position, significantly influence the biological activity and pharmacokinetic properties of its derivatives. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and critical role in the development of potent therapeutic agents. While a definitive single-crystal X-ray diffraction structure is not publicly available at the time of this writing, this paper consolidates existing knowledge to offer valuable insights for researchers in the field.

Introduction: The Strategic Importance of the 4-Quinolone-3-carboxylic Acid Motif

The 4-quinolone-3-carboxylic acid core is a well-established pharmacophore, forming the backbone of a major class of synthetic antibacterial agents. The discovery that this scaffold could be synthetically derived was a serendipitous outcome of chloroquine synthesis research, leading to the development of nalidixic acid, the first quinolone antibiotic. Subsequent modifications, most notably the introduction of a fluorine atom at the C-7 position and various substituents at the N-1 and C-7 positions, gave rise to the highly successful class of fluoroquinolone antibiotics.[1]

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a crucial building block in the synthesis of many of these second-generation fluoroquinolones. The fluorine atom at the 7-position is known to enhance gyrase inhibition and improve cell penetration, thereby increasing antibacterial potency. Understanding the synthesis and properties of this intermediate is therefore fundamental for the development of new and improved fluoroquinolone derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is presented in the table below. These properties are essential for its handling, characterization, and further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₃ | [2] |

| Molecular Weight | 207.16 g/mol | [2] |

| CAS Number | 63463-20-7 | [2] |

| IUPAC Name | 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | [2] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | >250 °C (decomposes) (predicted) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |

Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

A proposed synthetic pathway is outlined below:

Step-by-Step Experimental Protocol (Proposed)

Step 1: Condensation of 3-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture gently (e.g., in a water bath at 80-100 °C) for 1-2 hours. The reaction is typically exothermic.

-

Ethanol is eliminated during the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature to yield the intermediate enamine, which may be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization

-

The intermediate enamine is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.

-

The reaction is maintained at this temperature for 30-60 minutes.

-

After cooling, the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, precipitates from the solution and can be collected by filtration.

Step 3: Alkaline Hydrolysis

-

The crude ethyl ester is suspended in an aqueous solution of a strong base, such as 10-20% sodium hydroxide.

-

The mixture is heated to reflux for 2-4 hours to effect saponification of the ester.

-

The resulting solution contains the sodium salt of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 4: Acidification

-

The alkaline solution is cooled to room temperature.

-

The solution is then carefully acidified with a mineral acid, such as concentrated hydrochloric acid, until the pH reaches approximately 2-3.

-

The desired product, 7-fluoro-4-hydroxyquinoline-3-carboxylic acid, precipitates as a solid.

-

The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Spectroscopic Characterization

Due to the absence of a published crystal structure, spectroscopic methods are paramount for the structural elucidation and confirmation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine, carbonyl, and carboxylic acid groups. The protons on the benzene ring will likely appear as complex multiplets due to fluorine-proton coupling. The proton at the 2-position of the quinoline ring should appear as a singlet. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The carbons attached to the fluorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom at the 7-position, providing definitive evidence for its presence and position.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid and the 4-hydroxy group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

Another C=O stretching vibration from the 4-oxo tautomer, likely in the region of 1650-1680 cm⁻¹.

-

C-F stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the quinoline ring system in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information.

The Unresolved Crystal Structure and the Importance of Tautomerism

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. The determination of the crystal structure would be invaluable for understanding the solid-state conformation, intermolecular interactions, and the predominant tautomeric form.

4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-oxo forms. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents. In the solid state, one tautomer usually predominates. The crystal structure would definitively reveal which tautomer is present and how the molecules pack in the crystal lattice, including any hydrogen bonding networks.

Role in Drug Development: A Gateway to Fluoroquinolones